Polyoxyethylene sorbitan trioleate

Catalog No.
S780904
CAS No.
9005-70-3
M.F
C14H13NO6S2
M. Wt
355.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polyoxyethylene sorbitan trioleate

CAS Number

9005-70-3

Product Name

Polyoxyethylene sorbitan trioleate

IUPAC Name

methyl 3-(1,3-benzodioxol-5-ylmethylsulfamoyl)thiophene-2-carboxylate

Molecular Formula

C14H13NO6S2

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C14H13NO6S2/c1-19-14(16)13-12(4-5-22-13)23(17,18)15-7-9-2-3-10-11(6-9)21-8-20-10/h2-6,15H,7-8H2,1H3

InChI Key

KPCLPBLTPXDOIR-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
  • Origin: Polysorbate 85 is a synthetic compound manufactured by reacting sorbitol with ethylene oxide and oleic acid [].
  • Significance: It is a versatile agent used in various scientific research applications due to its amphiphilic properties (having both water-loving and oil-loving parts) [].

Molecular Structure Analysis

  • Polysorbate 85 has a complex molecular structure consisting of a hydrophilic (water-loving) polyoxyethylene chain, a hydrophobic (oil-loving) sorbitan moiety, and a trioleate ester group [].
  • This structure allows it to act as an emulsifier, stabilizer, and solubilizer in aqueous solutions [].

Chemical Reactions Analysis

  • Synthesis: The specific synthesis process for commercial polysorbate 85 is proprietary, but it generally involves the reaction of sorbitol with ethylene oxide followed by esterification with oleic acid.
  • Decomposition: Under extreme heat or strong acidic/basic conditions, polysorbate 85 can decompose into its constituent parts (sorbitol, ethylene oxide units, and oleic acid).

Physical And Chemical Properties Analysis

  • Appearance: Pale yellow to orange oily liquid at room temperature [].
  • Melting point: Not applicable, as it is a liquid at room temperature [].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Soluble in water, ethanol, ethyl acetate, and most oils [].
  • Stability: Relatively stable under normal storage conditions (cool, dry place) [].
  • Due to its amphiphilic nature, polysorbate 85 can interact with both water and organic molecules. This allows it to:
    • Emulsify (disperse) oils or fats in water to form stable emulsions [].
    • Solubilize hydrophobic compounds in aqueous solutions [].
    • Stabilize membranes and proteins in suspension [].
  • Polysorbate 85 is generally considered to have low toxicity.
  • However, it can cause skin irritation or allergic reactions in some individuals.
  • Always consult the safety data sheet (SDS) for specific handling procedures.

Applications in Drug Delivery

Polysorbate 85 plays a significant role in drug delivery research due to its ability to improve the solubility and bioavailability of poorly water-soluble drugs. By forming micelles around hydrophobic drug molecules, Polysorbate 85 enhances their dispersion in aqueous solutions, facilitating their absorption in the body []. Studies have explored its use in niosome development, microscopic vesicles used for targeted drug delivery, for instance, to deliver ammonium glycyrrhizinate for treatment of inflammatory diseases [].

XLogP3

2.1

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Cosmetics -> Emulsifying; Surfactant

General Manufacturing Information

Sorbitan, tri-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs.: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

Explore Compound Types